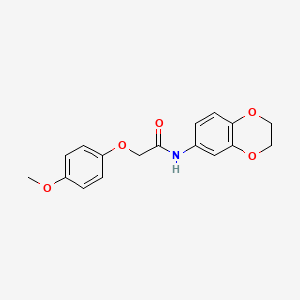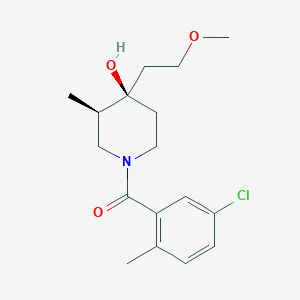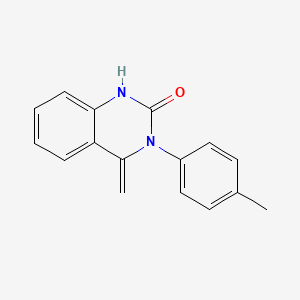![molecular formula C18H17F2N5O2S B5671641 N-[2-(difluoromethoxy)phenyl]-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5671641.png)
N-[2-(difluoromethoxy)phenyl]-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Introduction This chemical compound belongs to a class of compounds containing a 1,2,4-triazole ring system. It's important in various pharmaceutical applications due to its wide range of biological activities. These activities include anti-inflammatory, antibacterial, antifungal, antiviral, and antitumor properties, among others (MahyavanshiJyotindra et al., 2011).
Synthesis Analysis The synthesis of related compounds involves the condensation of 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol and 2-Chloro-N-(aryl)acetamide in the presence of anhydrous potassium carbonate. The structure is confirmed using H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis (MahyavanshiJyotindra et al., 2011).
Molecular Structure Analysis Compounds with similar molecular structures exhibit 'V'-shaped arrangements, with angles between the aromatic planes. These structures have been determined through methods like X-ray diffraction (Boechat et al., 2011).
Chemical Reactions and Properties These compounds, with a 1,2,4-triazole ring system, are known for their reactivity in various biological contexts. Their chemical properties are influenced by the presence of the triazole ring and the substituted groups, contributing to their biological activities (MahyavanshiJyotindra et al., 2011).
Physical Properties Analysis These compounds often exhibit specific physical properties, such as melting points, solubility, and stability, which are crucial for their pharmaceutical applications. These properties are typically characterized using methods like thin-layer chromatography and nuclear magnetic resonance (MahyavanshiJyotindra et al., 2011).
Chemical Properties Analysis The chemical properties of these compounds, such as reactivity, stability, and binding affinity to biological targets, are influenced by the triazole ring and other functional groups. This affects their efficacy in various pharmacological roles (MahyavanshiJyotindra et al., 2011).
Propriétés
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N5O2S/c1-2-25-16(12-7-9-21-10-8-12)23-24-18(25)28-11-15(26)22-13-5-3-4-6-14(13)27-17(19)20/h3-10,17H,2,11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKCXCLOXMVNFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OC(F)F)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(cyclopentylcarbonyl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5671559.png)
![3-nitro-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5671570.png)
![1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5671574.png)


![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[3-(3-pyridinyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5671602.png)


![9-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5671624.png)
![N-{[5-(1-benzothien-2-ylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2-methoxyacetamide](/img/structure/B5671627.png)
![8-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5671640.png)
![5-[(4-methoxyphenyl)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5671646.png)

